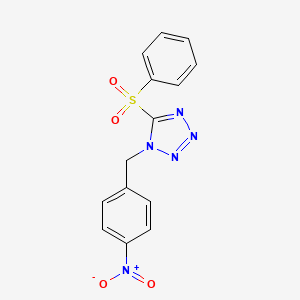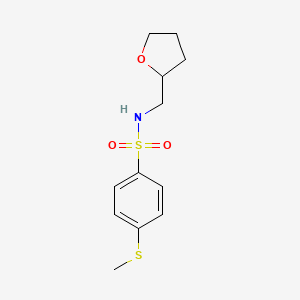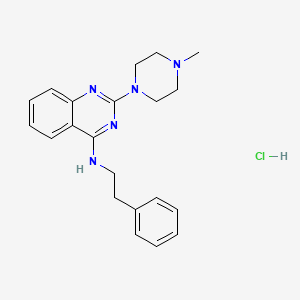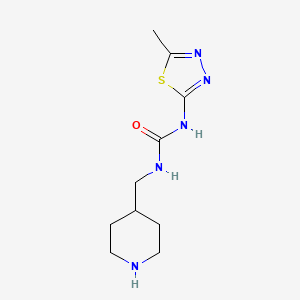
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole
Übersicht
Beschreibung
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole, also known as NBPT, is a chemical compound that has gained significant attention in the field of agriculture. It is a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. This compound has been found to enhance the efficiency of nitrogen fertilizers, reduce ammonia emissions, and improve crop yields.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole has been extensively studied for its potential applications in agriculture. It has been found to be a potent inhibitor of urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole can increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through volatilization and leaching. This can lead to improved crop yields, reduced environmental pollution, and increased profitability for farmers.
Wirkmechanismus
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole inhibits the enzyme urease by binding to the active site of the enzyme and preventing the hydrolysis of urea. This leads to a reduction in the production of ammonia and carbon dioxide, which are the primary products of urea hydrolysis. By reducing the loss of nitrogen through volatilization and leaching, 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole can increase the efficiency of nitrogen fertilizers and improve crop yields.
Biochemical and Physiological Effects:
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole has been found to have minimal toxicity to plants and animals. It is rapidly metabolized in the soil and does not accumulate in the environment. However, studies have shown that 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole can reduce the activity of soil microorganisms that are involved in the nitrogen cycle. This can lead to a temporary reduction in soil fertility, but the effects are generally short-lived.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It can be used to study the effects of urease inhibition on nitrogen cycling and plant growth. However, there are also limitations to its use. 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole is highly reactive and can decompose over time, which can make it difficult to store and handle. It also has limited solubility in water, which can make it challenging to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole. One area of interest is the development of new formulations and delivery systems that can improve the efficiency of nitrogen fertilizers and reduce environmental pollution. Another area of research is the study of the effects of 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole on soil microorganisms and soil fertility. Additionally, there is a need for more research on the long-term effects of 1-(4-nitrobenzyl)-5-(phenylsulfonyl)-1H-tetrazole on crop yields and environmental sustainability.
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-1-[(4-nitrophenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S/c20-19(21)12-8-6-11(7-9-12)10-18-14(15-16-17-18)24(22,23)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPDYNWCVFFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN=NN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)-5-phenylsulfonyltetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
![5-(2-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186174.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)

![4-({4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4186205.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4186210.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide hydrochloride](/img/structure/B4186220.png)